1-methoxy-2-phenyl-1H-imidazo[4,5-b]pyridine
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Overview
Description
1-methoxy-2-phenyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and potential therapeutic applications .
Mechanism of Action
Target of Action
Imidazo[4,5-b]pyridine derivatives have been known to interact with various targets, including gaba a receptors, proton pump inhibitors, aromatase inhibitors, and nsaids . These compounds have also been considered as promising purine bioisosteres, suggesting potential interactions with purine-binding proteins .
Mode of Action
Imidazo[4,5-b]pyridine derivatives are known to interact with their targets in various ways, influencing many cellular pathways necessary for the proper functioning of cells .
Biochemical Pathways
Imidazo[4,5-b]pyridine derivatives are known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Pharmacokinetics
The design and synthesis of bioisosteres, such as imidazo[4,5-b]pyridine derivatives, are known to improve selectivity, pharmacokinetics, metabolic stability, and reduce different side effects, including toxicity .
Result of Action
Imidazo[4,5-b]pyridine derivatives are known to have various medicinal properties, including the treatment of migraines, cancer, and proteus syndrome .
Action Environment
The synthesis of imidazo[4,5-b]pyridine derivatives has been described using various catalysts, suggesting that the synthesis environment may influence the properties of these compounds .
Preparation Methods
The synthesis of 1-methoxy-2-phenyl-1H-imidazo[4,5-b]pyridine typically involves the reaction of appropriate substituted anilines with formamide under acidic conditions to form the imidazole ring, followed by cyclization with a pyridine derivative . Industrial production methods often employ catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
1-methoxy-2-phenyl-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of reduced imidazopyridine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Comparison with Similar Compounds
1-methoxy-2-phenyl-1H-imidazo[4,5-b]pyridine can be compared with other imidazopyridine derivatives, such as:
2-phenyl-1H-imidazo[4,5-b]pyridine: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
1-methyl-6-phenyl-1H-imidazo[4,5-b]pyridine: Contains a methyl group instead of a methoxy group, leading to different pharmacological properties.
Imidazo[4,5-c]pyridine derivatives: These compounds have a different ring fusion pattern, which can result in distinct biological activities and applications.
The unique structural features of this compound, such as the presence of the methoxy group, contribute to its specific chemical and biological properties, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
1-methoxy-2-phenylimidazo[4,5-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-17-16-11-8-5-9-14-12(11)15-13(16)10-6-3-2-4-7-10/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVZBIBUNRUCCQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON1C2=C(N=CC=C2)N=C1C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>33.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666648 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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